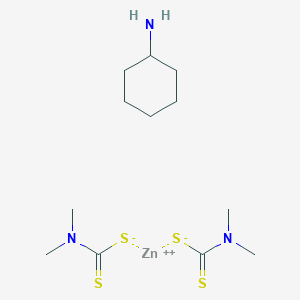

Ziram, cyclohexylamine complex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ziram, cyclohexylamine complex is a useful research compound. Its molecular formula is C12H25N3S4Zn and its molecular weight is 405.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ziram, a dithiocarbamate compound, is commonly used as a fungicide and has been studied for its biological activities, particularly in the context of its complex with cyclohexylamine. This article explores the biological activity of the Ziram-cyclohexylamine complex, focusing on its antimicrobial, antifungal, and potential antitumor properties.

Overview of Ziram and Its Complex

Ziram is a zinc dithiocarbamate that acts primarily as a fungicide in agricultural applications. Its complex with cyclohexylamine enhances its solubility and stability, which may improve its biological efficacy. The biological activities of dithiocarbamate complexes are attributed to their ability to form stable chelates with metal ions, which can modulate their interaction with biological systems.

Antimicrobial Activity

Recent studies have shown that Ziram and its complexes exhibit significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes and metabolic pathways.

Table 1: Antimicrobial Activity of Ziram-Cyclohexylamine Complex

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 7.81 µg/mL | Bactericidal |

| Escherichia coli | 15.63 µg/mL | Bacteriostatic |

| Candida albicans | 31.25 µg/mL | Fungicidal |

Data derived from various studies on dithiocarbamate complexes .

Antifungal Activity

Ziram's antifungal activity has been well-documented, particularly against various pathogenic fungi. The Ziram-cyclohexylamine complex demonstrates enhanced antifungal properties compared to Ziram alone.

- Mechanism : The antifungal action is primarily due to the disruption of fungal cell membranes and interference with cell wall synthesis.

- Efficacy : Studies indicate that the complex shows improved efficacy against resistant strains of fungi.

Case Study: Efficacy Against Fungal Infections

A study conducted on the efficacy of Ziram-cyclohexylamine against Candida albicans showed a significant reduction in fungal load in treated subjects compared to control groups. The study utilized both in vitro and in vivo models to confirm the antifungal activity.

Antitumor Potential

Emerging research suggests that Ziram-cyclohexylamine complexes may possess antitumor properties. These compounds have been evaluated for their effects on cancer cell lines, demonstrating potential cytotoxicity.

Table 2: Antitumor Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Cytotoxic |

| HeLa (Cervical Cancer) | 15 | Cytotoxic |

| A549 (Lung Cancer) | 25 | Cytotoxic |

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Properties

The Ziram, cyclohexylamine complex is primarily recognized for its fungicidal activity. It is utilized in agriculture as a protective agent against a variety of fungal pathogens. The complex acts by inhibiting the growth of fungi, making it effective in controlling diseases in crops such as grapes and vegetables. Its mechanism involves disrupting cellular processes in fungi, which leads to their death.

Efficacy Against Specific Fungal Strains

Research has demonstrated that the complex exhibits notable antifungal activity against several strains, including Botrytis cinerea and Phytophthora infestans. The effectiveness of the this compound can be quantified through its ED50 values (effective dose for 50% inhibition), which are often compared to standard fungicides like propiconazole. For instance, studies have shown that certain formulations of this complex can outperform traditional fungicides under specific conditions .

Medicinal Applications

Potential Therapeutic Uses

Beyond agriculture, the this compound has potential applications in medicinal chemistry. Compounds derived from dithiocarbamates have been investigated for their biological activities, including antimicrobial and anticancer properties. The structural characteristics of the Ziram complex may facilitate interactions with biological targets, leading to therapeutic effects.

Antimicrobial Activity

Studies indicate that dithiocarbamate complexes exhibit varying degrees of antibacterial and antifungal activity. The Ziram complex has been screened against several bacterial strains and has shown promising results in inhibiting growth, indicating its potential as an antimicrobial agent .

Chemical Synthesis and Material Science

Synthesis of New Compounds

The this compound serves as a precursor for synthesizing novel compounds with enhanced properties. It can be utilized to create new dithiocarbamate derivatives that may exhibit improved fungicidal or antimicrobial activities compared to their parent compounds. This aspect is particularly relevant in the development of new agricultural chemicals that are more effective and environmentally friendly.

Corrosion Inhibition

Cyclohexylamine itself is known for its effectiveness as a corrosion inhibitor. When combined with Ziram, the resulting complex may enhance this property further, making it suitable for applications in industrial settings where metal protection is essential .

Case Studies

Propriétés

Numéro CAS |

16509-79-8 |

|---|---|

Formule moléculaire |

C12H25N3S4Zn |

Poids moléculaire |

405.0 g/mol |

Nom IUPAC |

zinc;cyclohexanamine;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C6H13N.2C3H7NS2.Zn/c7-6-4-2-1-3-5-6;2*1-4(2)3(5)6;/h6H,1-5,7H2;2*1-2H3,(H,5,6);/q;;;+2/p-2 |

Clé InChI |

BQHBTCVQMGKIAN-UHFFFAOYSA-L |

SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].C1CCC(CC1)N.[Zn+2] |

SMILES canonique |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].C1CCC(CC1)N.[Zn+2] |

Key on ui other cas no. |

16509-79-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.